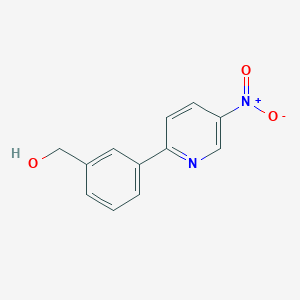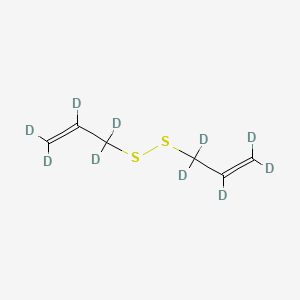
Diallyl Disulphide-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diallyl Disulphide-d10 is a deuterated form of diallyl disulphide, an organosulfur compound derived from garlic and other plants in the genus Allium . This compound is known for its distinctive garlic odor and is a significant component of garlic oil. It is used in various scientific research applications due to its unique properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Diallyl disulphide can be synthesized through the reaction of sodium disulfide with allyl bromide or allyl chloride at temperatures of 40–60°C in an inert gas atmosphere . Sodium disulfide is generated in situ by reacting sodium sulfide with sulfur. This reaction is exothermic and has a theoretical efficiency of 88% .
Industrial Production Methods
On an industrial scale, diallyl disulphide is produced using the same method as described above. The process involves the reaction of sodium disulfide with allyl bromide or allyl chloride, ensuring the reaction is carried out in an inert gas atmosphere to prevent unwanted side reactions .
化学反应分析
Types of Reactions
Diallyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to allicin in the presence of peracetic acid or hydrogen peroxide.
Reduction: It can be reduced to form other sulfur-containing compounds.
Substitution: It can participate in substitution reactions to form different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Peracetic acid or hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Allicin and other sulfur-containing compounds.
Reduction: Various reduced sulfur compounds.
Substitution: Different organosulfur compounds depending on the reagents used.
科学研究应用
Diallyl disulphide-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
作用机制
The mechanism of action of diallyl disulphide involves several pathways:
Inducing Apoptosis: It induces apoptosis in cancer cells by activating metabolizing enzymes that detoxify carcinogens and inhibiting the production of reactive oxygen species.
Regulating Cell Cycle: It regulates the cell cycle by causing cell cycle arrest and suppressing DNA adduct formation.
Modulating Immune Response: It modulates the immune response by affecting various signaling pathways and cytokine production.
相似化合物的比较
Similar Compounds
Diallyl Trisulfide: Another organosulfur compound found in garlic with similar biological activities.
Diallyl Sulfide: A related compound with fewer sulfur atoms, also derived from garlic.
Dipropyl Disulfide: A similar compound with propyl groups instead of allyl groups.
Uniqueness
Diallyl disulphide-d10 is unique due to its deuterated form, which makes it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Its strong garlic odor and biological activities also make it a valuable compound in both research and industrial applications .
属性
分子式 |
C6H10S2 |
|---|---|
分子量 |
156.3 g/mol |
IUPAC 名称 |
1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
InChI 键 |
PFRGXCVKLLPLIP-URTNXKOFSA-N |
手性 SMILES |
[2H]C(=C([2H])C([2H])([2H])SSC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
规范 SMILES |
C=CCSSCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
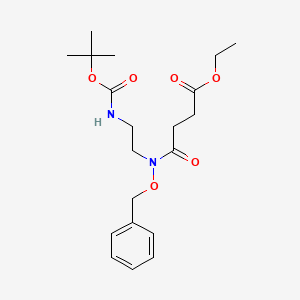
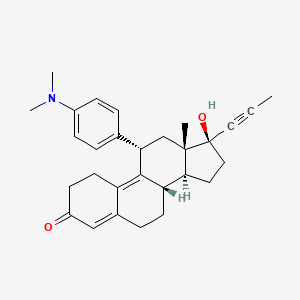
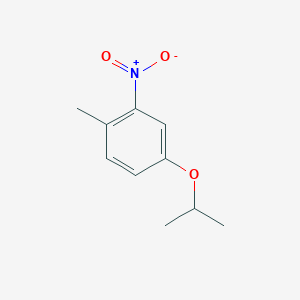


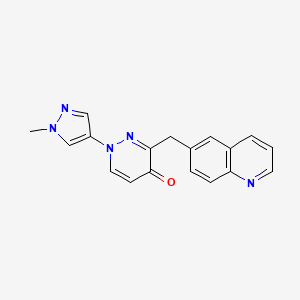
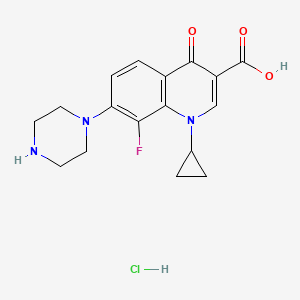
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)
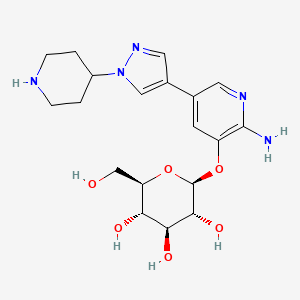

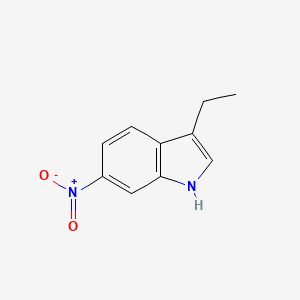
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
